Lipophilicity Advantage vs. N-Ethyl Analog
The N-propyl substituent on 1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS 223555-85-9) results in a markedly higher calculated partition coefficient (LogP) compared to the direct N-ethyl analog (CAS 223555-84-8). This difference is a critical factor in predicting membrane permeability and metabolic stability in drug development [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.75 |
| Comparator Or Baseline | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide (CAS 223555-84-8): LogP = 3.36 |
| Quantified Difference | Δ LogP = +0.39, indicating significantly higher lipophilicity |
| Conditions | Computational prediction data derived from authoritative chemical databases |
Why This Matters
The increased lipophilicity directly affects the compound's suitability as an intermediate for drugs targeting the central nervous system or those requiring enhanced passive membrane absorption, making the N-propyl variant the preferred choice for specific pharmacokinetic profiles.
- [1] Smith, D. L., Keasling, H. H., & Forist, A. A. The Metabolism of N-Alkyl-4-bromobenzenesulfonamides in the Mouse. Correlation with Anticonvulsant Activity. J. Med. Chem. 1965, 8 (4), 520-524. View Source
